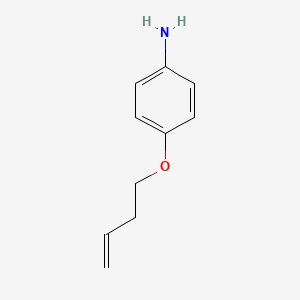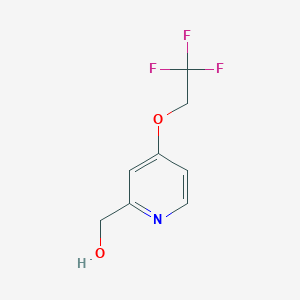
(4-(2,2,2-Trifluorethoxy)pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8F3NO2. It has a molecular weight of 207.15 . This compound belongs to the class of organic compounds known as pyridines and derivatives .
Molecular Structure Analysis
The molecular structure of “(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” consists of a pyridine ring substituted at the 4-position with a (2,2,2-trifluoroethoxy)methanol group . The InChI key for this compound is KALPHRBHKDXGQH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol” is a solid at room temperature . The compound’s exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available literature.
Wissenschaftliche Forschungsanwendungen
Synthese von Methylthio-Imidazolen und Pyrimidinen
(4-(2,2,2-Trifluorethoxy)pyridin-2-yl)methanol: wird bei der Synthese von Methylthio-Imidazolen und Pyrimidinen verwendet . Diese Verbindungen wurden charakterisiert und ihre Strukturen durch Röntgenkristallographie bestätigt. Sie sind wichtig bei der Entwicklung von Arzneimitteln, insbesondere als Analoga für Benzimidazol-basierte Medikamente.
Entwicklung von Anti-Ulkus-Wirkstoffen
Die Verbindung wurde zur Herstellung einer neuartigen Kristallform von ®-2-[[[3-Methyl-4-(2,2,2-Trifluorethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazol verwendet . Diese Form ist bedeutend als Anti-Ulkus-Mittel und zeigt die Rolle der Verbindung bei der Steigerung der Wirksamkeit und Stabilität von Medikamenten zur Behandlung von Magen-Darm-Erkrankungen.
Forschung zur Anti-Fibrotischen Aktivität
Forscher haben die Anti-Fibrotische Aktivität von Verbindungen untersucht, die von This compound abgeleitet sind . Diese Anwendung ist entscheidend für die Erforschung fibrotischer Erkrankungen, bei denen es zur übermäßigen Bildung von Bindegewebe kommt, was zu einer Organdysfunktion führt.
Studie über den Metabolismus von Magensäurepumpenhemmern
Diese Verbindung ist ein Metabolit von Lansoprazol, einem bekannten Magensäurepumpenhemmer . Ihre Untersuchung trägt zum Verständnis des Metabolismus und des Wirkmechanismus von Medikamenten bei, die die Magensäureproduktion reduzieren, und unterstützt so die Entwicklung effektiverer Behandlungen für säurebedingte Erkrankungen.
Entwicklung von Nanocomposites
Aufgrund seiner chemischen Eigenschaften kann This compound bei der Entwicklung von Nanocomposites verwendet werden . Diese Materialien haben vielfältige Anwendungen, unter anderem in der Elektronik, Medizin und Umweltbehebung, da sie aufgrund ihrer verbesserten physikalischen und chemischen Eigenschaften auf Nanoskala Vorteile bieten.
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been shown to target the braf kinase , which plays a crucial role in regulating cell division and growth.
Mode of Action
It’s suggested that the diaryl urea structure and the pyridinyl ring structure in similar compounds enhance the affinity of the compound to its target .
Biochemical Pathways
Similar compounds have been involved in the formation of hydrogen-bonded chains via n—h⋯o and o—h⋯n hydrogen bonds .
Pharmacokinetics
The compound’s molecular weight (20715 g/mol) and formula (C8H8F3NO2) suggest that it may have certain pharmacokinetic properties .
Result of Action
Similar compounds have exhibited weak cytotoxic activities against certain cell lines and excellent antiproliferative activity against others .
Biochemische Analyse
Biochemical Properties
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol plays a role in various biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions is often mediated by the trifluoroethoxy group, which can form hydrogen bonds and other non-covalent interactions with active sites of enzymes .
Cellular Effects
The effects of (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in downstream gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolites .
Molecular Mechanism
At the molecular level, (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function . This binding is often facilitated by the trifluoroethoxy group, which enhances the compound’s affinity for certain enzymes. Furthermore, (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels . For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing overall metabolic balance .
Transport and Distribution
Within cells and tissues, (4-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. The trifluoroethoxy group may enhance the compound’s ability to cross cell membranes, facilitating its distribution within the cell.
Eigenschaften
IUPAC Name |
[4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)5-14-7-1-2-12-6(3-7)4-13/h1-3,13H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALPHRBHKDXGQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565175 |
Source


|
| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103577-65-7 |
Source


|
| Record name | [4-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


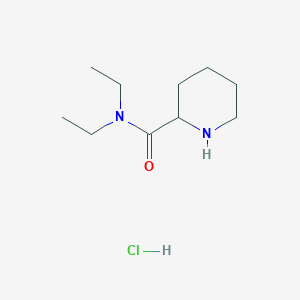
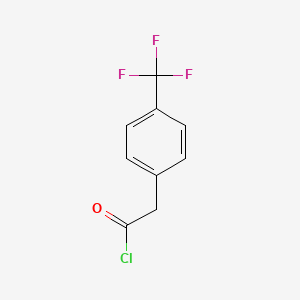

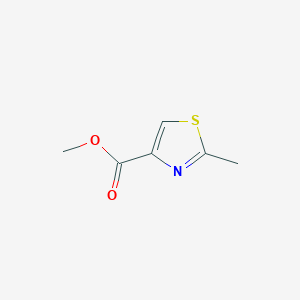
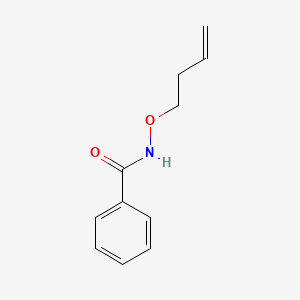
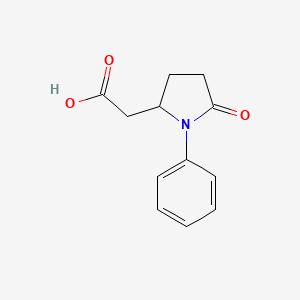
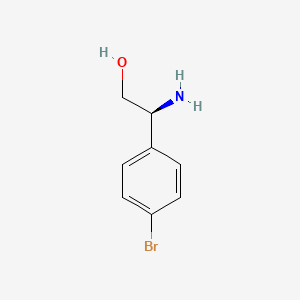
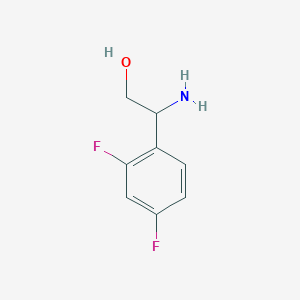
![N-Methyl-N-{3-[3-(trifluoromethyl)-phenoxy]benzyl}amine](/img/structure/B1316207.png)


